molecular formula C7H6BrClS B13924260 4-Bromo-5-chloro-2-methylbenzenethiol CAS No. 1208076-88-3

4-Bromo-5-chloro-2-methylbenzenethiol

Cat. No.: B13924260
CAS No.: 1208076-88-3
M. Wt: 237.55 g/mol
InChI Key: JRMMXFZBMJHVFN-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2-methylbenzenethiol is an organosulfur compound with the molecular formula C7H6BrClS It is a derivative of benzenethiol, where the benzene ring is substituted with bromine, chlorine, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-2-methylbenzenethiol typically involves multi-step reactions starting from benzene derivatives. One common approach is:

    Bromination: Introduction of a bromine atom using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).

    Chlorination: Introduction of a chlorine atom using chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).

    Methylation: Introduction of a methyl group using methyl chloride (CH3Cl) in the presence of aluminum chloride (AlCl3).

    Thiolation: Introduction of a thiol group using thiourea or hydrogen sulfide (H2S) under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to achieve high yield and purity. The process may involve continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-2-methylbenzenethiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-5-chloro-2-methylbenzenethiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-2-methylbenzenethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The halogen atoms may also participate in halogen bonding, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-chloro-5-methylbenzenethiol: Similar structure with different substitution pattern.

    4-Bromo-2-methylbenzenethiol: Lacks the chlorine atom.

    5-Chloro-2-methylbenzenethiol: Lacks the bromine atom.

Uniqueness

4-Bromo-5-chloro-2-methylbenzenethiol is unique due to the specific combination of bromine, chlorine, and methyl substituents on the benzene ring.

Properties

CAS No.

1208076-88-3

Molecular Formula

C7H6BrClS

Molecular Weight

237.55 g/mol

IUPAC Name

4-bromo-5-chloro-2-methylbenzenethiol

InChI

InChI=1S/C7H6BrClS/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,1H3

InChI Key

JRMMXFZBMJHVFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S)Cl)Br

Origin of Product

United States

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